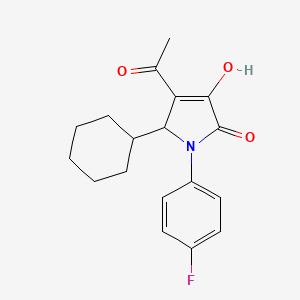
3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrrolones. This compound is characterized by its unique structure, which includes a pyrrolone ring substituted with acetyl, cyclohexyl, fluorophenyl, and hydroxy groups. The stereochemistry of the compound is specified by the (5R)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one can be achieved through several synthetic routes. One common method involves the condensation of a substituted carbamate with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrolone ring . The reaction conditions typically involve the use of a catalytic amount of iron (III) chloride in water, which allows the synthesis to proceed under mild conditions with good yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed conversions, such as those involving manganese complexes, can also be employed to achieve high selectivity and efficiency in the synthesis .
化学反应分析
Types of Reactions
3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.
科学研究应用
3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
相似化合物的比较
Similar Compounds
Similar compounds to 3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one include other pyrrolone derivatives and heterocyclic compounds such as pyridine and pyrrole . These compounds share structural similarities but differ in their substituents and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and its chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C18H20FNO3 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3 |
InChI 键 |
OCLLHHQIVFPUEC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


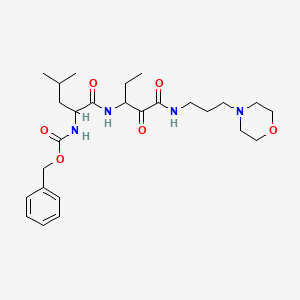

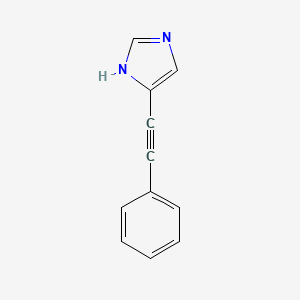
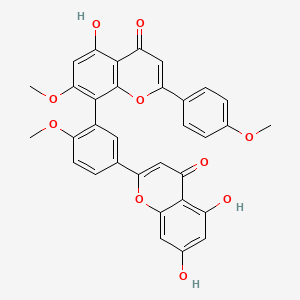
![7-Ethoxyfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1639626.png)

![N'-[(1E)-1-(4-Ethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B1639638.png)
![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)
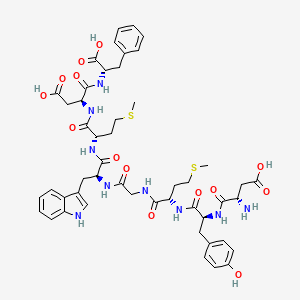
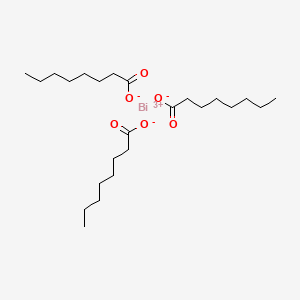
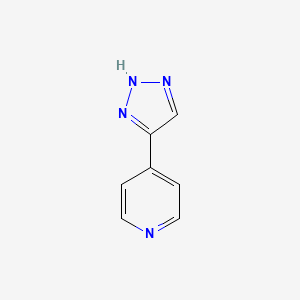

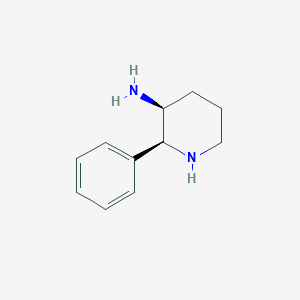
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1639677.png)
